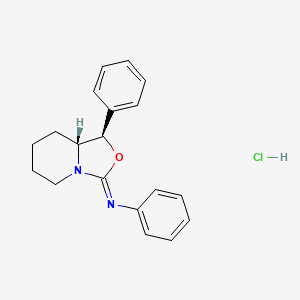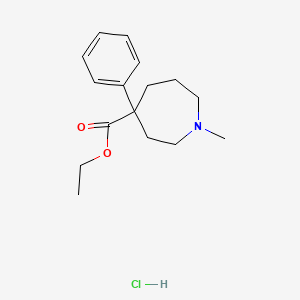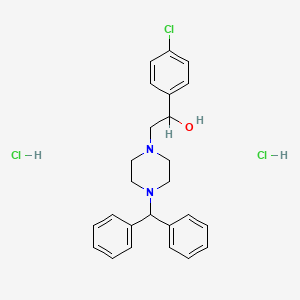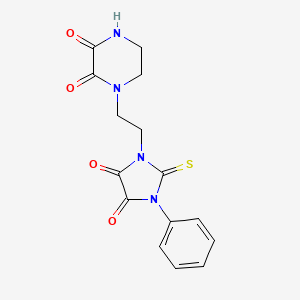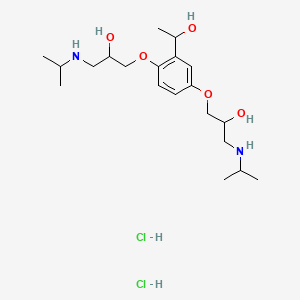
3-(2-Methoxy-5-nitrophenyl)-2-methyl-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxy-5-nitrophenyl)-2-methyl-4(3H)-quinazolinone is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The presence of a methoxy group and a nitro group on the phenyl ring, along with a methyl group on the quinazolinone, contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-5-nitrophenyl)-2-methyl-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-methoxy-5-nitrobenzaldehyde with anthranilic acid in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized under acidic or basic conditions to yield the desired quinazolinone compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxy-5-nitrophenyl)-2-methyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Formation of 3-(2-Hydroxy-5-nitrophenyl)-2-methyl-4(3H)-quinazolinone.
Reduction: Formation of 3-(2-Methoxy-5-aminophenyl)-2-methyl-4(3H)-quinazolinone.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-Methoxy-5-nitrophenyl)-2-methyl-4(3H)-quinazolinone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking biological molecules.
Medicine
In medicine, derivatives of this compound have been investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the nitro group is particularly significant, as it can be reduced to an amino group, which is a common pharmacophore in many drugs.
Industry
In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in the production of high-performance materials.
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-5-nitrophenyl)-2-methyl-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The quinazolinone core can also interact with nucleic acids and proteins, modulating their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxyphenyl)-2-methyl-4(3H)-quinazolinone: Lacks the nitro group, resulting in different reactivity and biological activity.
3-(2-Nitrophenyl)-2-methyl-4(3H)-quinazolinone: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
3-(2-Methoxy-5-chlorophenyl)-2-methyl-4(3H)-quinazolinone: Contains a chlorine atom instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
The presence of both the methoxy and nitro groups in 3-(2-Methoxy-5-nitrophenyl)-2-methyl-4(3H)-quinazolinone makes it unique among similar compounds. These functional groups contribute to its distinct chemical reactivity and potential for diverse applications in scientific research and industry.
This detailed overview highlights the significance of this compound in various fields, emphasizing its unique properties and potential applications
Properties
CAS No. |
5051-27-4 |
|---|---|
Molecular Formula |
C16H13N3O4 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
3-(2-methoxy-5-nitrophenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C16H13N3O4/c1-10-17-13-6-4-3-5-12(13)16(20)18(10)14-9-11(19(21)22)7-8-15(14)23-2/h3-9H,1-2H3 |
InChI Key |
DRZRVVQUYAOQIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC(=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


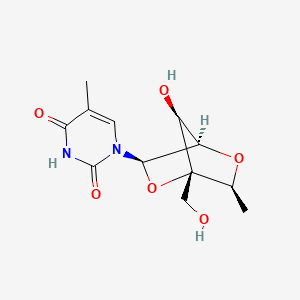
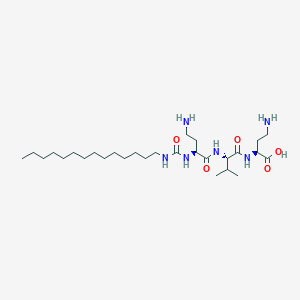

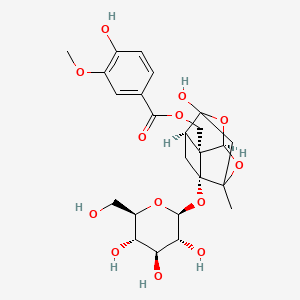
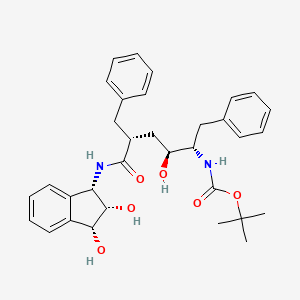
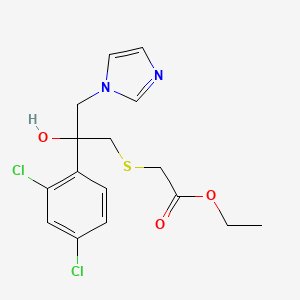
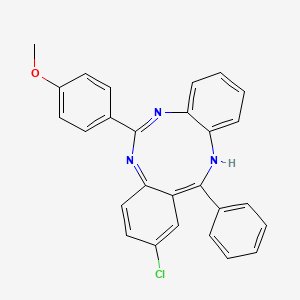
![[(3aS,4R,6R,7R,7aS)-4-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate](/img/structure/B12770441.png)
